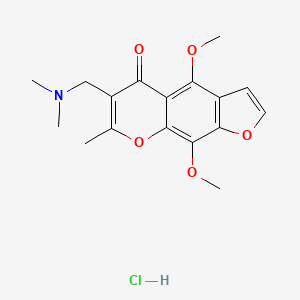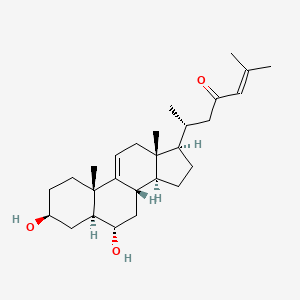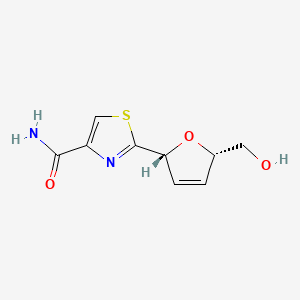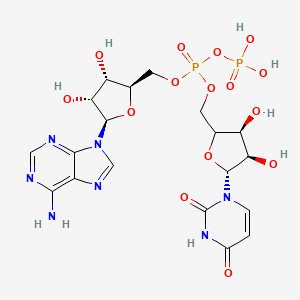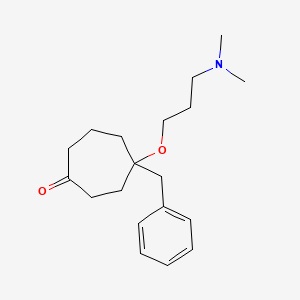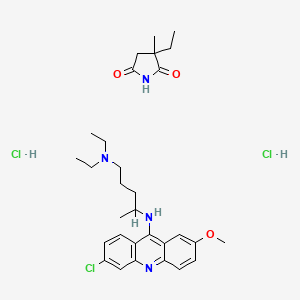
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine is a synthetic derivative of spermidine, a naturally occurring polyamine. This compound is characterized by the presence of benzyloxycarbonyl and butoxycarbonyl protective groups attached to the spermidine molecule. These protective groups are often used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine typically involves the protection of the amino groups of spermidine. The process begins with the reaction of spermidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to form N(1)-benzyloxycarbonylspermidine. This intermediate is then reacted with butoxycarbonyl chloride under similar conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield spermidine.
Substitution: The compound can participate in nucleophilic substitution reactions where the protective groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Spermidine is the major product.
Substitution: Various substituted spermidine derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential modulator of polyamine metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Used in the production of polyamine derivatives for various applications.
Mechanism of Action
The mechanism of action of N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine involves its interaction with cellular polyamine pathways. The compound can be hydrolyzed to release spermidine, which then participates in various cellular processes such as DNA stabilization, protein synthesis, and cell growth. The protective groups can also modulate the compound’s interaction with enzymes and receptors, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N(1)-Benzyloxycarbonylspermidine
- N(8)-Butoxycarbonylspermidine
- N(1)-Benzyloxycarbonyl-N(8)-acetylspermidine
Uniqueness
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine is unique due to the presence of both benzyloxycarbonyl and butoxycarbonyl protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to modulate polyamine metabolism makes it a valuable tool in biological and medical research.
Properties
CAS No. |
68076-38-0 |
|---|---|
Molecular Formula |
C20H33N3O4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
benzyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate |
InChI |
InChI=1S/C20H33N3O4/c1-20(2,3)27-19(25)23-14-8-7-12-21-13-9-15-22-18(24)26-16-17-10-5-4-6-11-17/h4-6,10-11,21H,7-9,12-16H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
SQLHQBBTNALFOQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OCC1=CC=CC=C1 |
Synonyms |
mu-boc-spermidine N(1)-benzyloxycarbonyl-N(8)-butoxycarbonylspermidine N(1)-Z-N(8)-Boc-spermidine NZBS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


